N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Overview
Description
The compound “N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide” is a complex organic molecule that contains a benzoxazole ring, a phenyl ring, and a nitrobenzamide group . Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, a phenyl ring, and a nitrobenzamide group . The benzoxazole ring is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. The nitrobenzamide group consists of a benzene ring attached to an amide group and a nitro group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzoxazole ring, the phenyl ring, and the nitrobenzamide group. The benzoxazole ring might undergo electrophilic substitution reactions, while the nitro group in the nitrobenzamide part could be reduced to an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and the benzoxazole ring) would affect its solubility, melting point, boiling point, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4/c21-14-5-10-18-17(11-14)23-20(28-18)13-1-6-15(7-2-13)22-19(25)12-3-8-16(9-4-12)24(26)27/h1-11H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWPMPGDNSBKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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